4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine
CAS No.:
Cat. No.: VC15871089
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4 |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 4-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3 |
| Standard InChI Key | ICLLREJPCQZMEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=N1)C2CCNCC2)C |
Introduction
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that combines a piperidine ring with a 1,2,4-triazole moiety. The compound is of interest in medicinal chemistry due to the diverse biological activities associated with triazole derivatives. This article will delve into the structural features, synthesis methods, biological activities, and potential applications of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine.
Structural Features
The molecular structure of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine consists of a six-membered piperidine ring and a five-membered 1,2,4-triazole ring. The triazole ring is substituted with two methyl groups, contributing to its potential pharmacological properties. The compound's molecular formula is C9H16N4, indicating a relatively small molecule with a significant nitrogen content.
| Molecular Property | Description |
|---|---|
| Molecular Formula | C9H16N4 |
| Molecular Weight | Approximately 180 g/mol |
| Structure | Piperidine ring with a 1,2,4-triazole moiety |
Synthesis Methods
The synthesis of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the formation of the triazole ring through cyclization reactions. These reactions often require specific conditions, such as the use of hydrazines and appropriate carbonyl compounds, and may involve catalysts or microwave-assisted synthesis to enhance efficiency and yield.
Biological Activities
Compounds containing triazole rings have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is limited, related triazole derivatives have shown promising results in various biological assays. The presence of the triazole ring in this compound suggests potential applications in medicinal chemistry.
| Biological Activity | Related Triazole Derivatives |
|---|---|
| Antimicrobial | Effective against Candida species |
| Antiviral | Some derivatives show antiviral activity |
| Anticancer | Potential for anticancer applications |
Potential Applications
Given the biological activities associated with triazole derivatives, 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine may have potential applications in the development of new therapeutic agents. This includes areas such as antimicrobial therapy, antiviral treatments, and possibly anticancer drugs. Further research is needed to fully explore its pharmacological properties and potential uses.
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